![molecular formula C15H26N2O2 B13494550 rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the amino group: This step usually involves the use of amination reactions.
Protection and deprotection steps: These are necessary to ensure the correct functional groups are present at the right stages of the synthesis.
Industrial Production Methods: : Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.
Substitution: Various substitution reactions can be performed on the tricyclic core or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitroso derivatives, while reduction of the tricyclic core can yield various reduced forms of the compound.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology
- Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry
- Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tricyclic structure. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: This compound has a similar tricyclic structure but differs in the functional groups present.
tert-butyl (1R,2S,6S,7R)-8-hydroxy-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness: : rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5220,2,6]undecane-4-carboxylate is unique due to its specific combination of functional groups and its tricyclic structure
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-7-11-9-4-5-10(12(11)8-17)13(16)6-9/h9-13H,4-8,16H2,1-3H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
DAVORAFUAMGUBZ-UJPOAAIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)[C@@H](C3)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


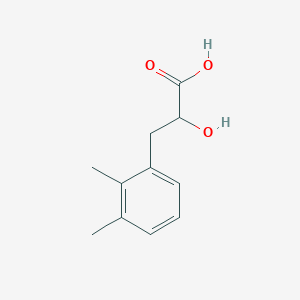

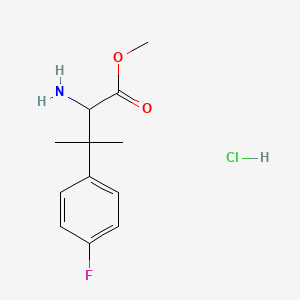
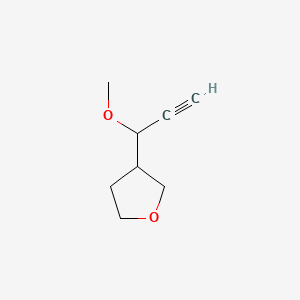
![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
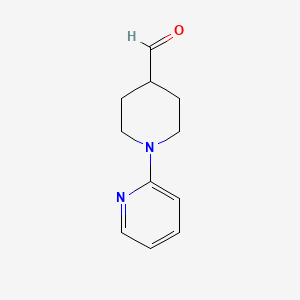
![2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13494512.png)
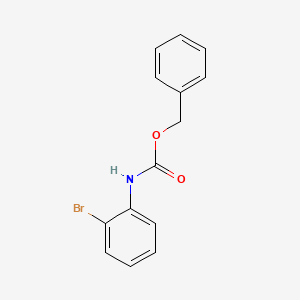

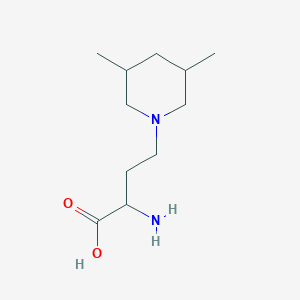
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
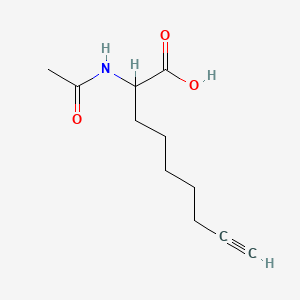
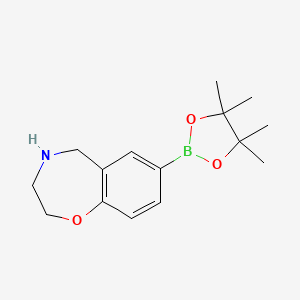
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
